molecular formula C21H18ClN3O3S B3966120 5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B3966120
M. Wt: 427.9 g/mol
InChI Key: LISYSJBSPIAULE-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl derivatives, imidazole derivatives, and thiophene derivatives. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting carbonyl groups to alcohols or reducing aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets such as enzymes or receptors can be studied to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with specific molecular targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • 4-(Thiophene-2-carbonyl)-1H-imidazole

Uniqueness

Compared to similar compounds, 5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE features a unique combination of functional groups and heterocyclic structures. This uniqueness may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-15-6-4-14(5-7-15)18-17(19(26)16-3-1-12-29-16)20(27)21(28)25(18)10-2-9-24-11-8-23-13-24/h1,3-8,11-13,18,27H,2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISYSJBSPIAULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CCCN4C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
Reactant of Route 4
5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

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